molecular formula C8H3ClF3NS B1584168 4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate CAS No. 23163-86-2

4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate

Cat. No.: B1584168
CAS No.: 23163-86-2
M. Wt: 237.63 g/mol
InChI Key: AHFPRSSHNSGRCU-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Biological Activity

4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate (C8H3ClF3NS) is an aryl isothiocyanate known for its diverse biological activities. This compound, with a molecular weight of 237.63 g/mol, has been synthesized and evaluated for its potential therapeutic applications, particularly in cancer treatment and antibacterial activity. This article provides a comprehensive overview of its biological activity based on recent research findings.

This compound can be synthesized from the corresponding aniline through various chemical reactions. It appears as a colorless to pale yellow liquid with a boiling point of 248–251 °C and a melting point of 34–36 °C. Its density is reported to be 1.47 g/mL at 25 °C, and it is classified as hazardous due to its corrosive nature, causing severe skin burns and eye damage upon contact .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been studied as a potential inhibitor of soluble epoxide hydrolase (sEH), which plays a critical role in cancer progression. A study demonstrated that structural modifications of this compound could enhance its inhibitory effects on sEH, leading to reduced pro-angiogenic effects associated with tumor growth .

Table 1: Inhibitory Activity against sEH

CompoundIC50 (µM)Reference
This compoundX
SorafenibY
RegorafenibZ

Note: Specific IC50 values for this compound were not provided in the reviewed literature.

Antibacterial Activity

In addition to its anticancer properties, this compound has shown promising antibacterial activity. It has been tested against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism underlying its antibacterial effect involves inhibition of bacterial phosphopantetheinyl transferases (PPTases), which are crucial for bacterial viability .

Table 2: Antibacterial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
MRSAA µg/mL
E. coliB µg/mL

Case Studies

Several case studies have highlighted the effectiveness of this compound in laboratory settings:

  • Study on Cancer Cell Lines : In vitro tests on various cancer cell lines indicated that this compound significantly inhibited cell proliferation and induced apoptosis, suggesting its potential as a chemotherapeutic agent.
  • Antibacterial Efficacy : A study focusing on the antibacterial properties revealed that the compound effectively reduced bacterial growth without exhibiting rapid cytotoxicity in human cells, making it a candidate for further development in treating bacterial infections .

Toxicological Profile

While the biological activities are promising, toxicological evaluations are essential for understanding safety profiles. Studies indicate that high doses may cause adverse effects on reproductive systems and renal functions; however, at lower doses, it does not exhibit serious systemic health effects .

Table 3: Toxicological Data

EndpointObserved EffectsNOAEL (mg/kg bw/day)
Liver and kidney effectsMinimal hypertrophy10
Reproductive toxicityAdverse effects at high exposure-

Properties

IUPAC Name

1-chloro-4-isothiocyanato-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF3NS/c9-7-2-1-5(13-4-14)3-6(7)8(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHFPRSSHNSGRCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=C=S)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30334229
Record name 4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23163-86-2
Record name 1-Chloro-4-isothiocyanato-2-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23163-86-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a 0° C. solution of 5-amino-2-chlorobenzotrifluoride (0.932 g, 4.76 mmol) in 30 mL CH2Cl2 was added 1,1′-thiocarbonyldiimidazole (0.976 g, 1.15 mmol). The reaction was warmed to RT and stirred for 45 min. The reaction was stirred for an additional 1 h, during which additional 1,1′-thiocarbonyldiimidazole (0.50 g and 0.20 g) was added at 30 min intervals. The reaction was concentrated down to a small volume and purified by short column silica gel chromatography using EtOAc:hexanes (15:75), to obtain the title compound.
Quantity
0.932 g
Type
reactant
Reaction Step One
Quantity
0.976 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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